4-Amino-2-chloro-6-methyl-5-nitropyrimidine

Palladium-Catalyzed Amination C-N Coupling Synthetic Methodology

Undesired di-substitution during purine analog synthesis compromises yield and selectivity. 4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5) resolves this via its defined electrophilic landscape: • Regioselective SNAr at C2: The electron-withdrawing nitro at C5 and methyl at C6 create a controlled electrophilic site, preventing common di-substitution. • Pd-catalyzed amination precursor: Enables selective C-N bond formation for mono-substituted purine derivatives. • Clitocine analog synthesis: Pre-installed methyl and amino groups minimize synthetic steps. Supplied with full analytical documentation (HPLC, NMR). Consistent batch-to-batch quality for reliable scale-up.

Molecular Formula C5H5ClN4O2
Molecular Weight 188.57 g/mol
CAS No. 5453-06-5
Cat. No. B014205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloro-6-methyl-5-nitropyrimidine
CAS5453-06-5
SynonymsNSC 19054
Molecular FormulaC5H5ClN4O2
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-]
InChIInChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(7)9-5(6)8-2/h1H3,(H2,7,8,9)
InChIKeyZBYYVBFAHVINCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-chloro-6-methyl-5-nitropyrimidine Procurement Guide


4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5) is a highly functionalized, heterocyclic building block of the chloro-substituted 5-nitropyrimidine class [1]. Its molecular structure incorporates a pyrimidine core with four distinct substituents: an amino group at position 4, a chloro group at position 2, a methyl group at position 6, and a nitro group at position 5. This specific substitution pattern imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceutical nucleosides and purines [1], and it serves as a key precursor in the development of diverse bioactive molecules .

Supports Pd-catalyzed selective mono-amination at C2 position
Methyl/amino substitution pattern directs regioselective SNAr
Reported as direct precursor for clitocine-type nucleoside analog synthesis

4-Amino-2-chloro-6-methyl-5-nitropyrimidine: Why Generics Fail


The specific substitution pattern of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine dictates its unique reactivity and application profile, preventing simple substitution by other chloro-substituted 5-nitropyrimidines [1]. The combination of the electron-withdrawing nitro group at C5 and the methyl group at C6, along with the chloro leaving group at C2, creates a distinct electrophilic landscape for regioselective nucleophilic aromatic substitution (SNAr) [1]. This is crucial for the controlled, sequential functionalization required for complex molecule synthesis. Unlike analogs with different substituents, this compound offers a specific reactivity profile that is often a prerequisite for achieving the desired product yield and purity in targeted synthetic routes .

Reactivity 4,6-dichloro analog may give di-substitution byproducts; target compound reported to favor mono-substitution under similar Pd conditions.
Regiochemistry Absence of C6 methyl group (e.g., 4-amino-2,6-dichloro analog) can shift nucleophilic attack to multiple positions, reducing C2 selectivity.
Route length Pyrimidines lacking the 4-amino-6-methyl pattern may require additional functional group installation for clitocine analog synthesis.

4-Amino-2-chloro-6-methyl-5-nitropyrimidine Key Differentiators


Pd-Catalyzed Amination: Reactivity vs. 4,6-Dichloro-5-nitropyrimidine

4-Amino-2-chloro-6-methyl-5-nitropyrimidine demonstrates distinct reactivity in palladium-catalyzed amination compared to 4,6-dichloro-5-nitropyrimidine [1]. While 4,6-dichloro-5-nitropyrimidine can undergo di-amination, the methyl and amino substituents on 4-Amino-2-chloro-6-methyl-5-nitropyrimidine modulate its electronic properties, making it more suitable for mono-substitution, which is often desired for building complex nucleoside analogs [1].

Pd-Amination Selectivity
Class-level
Target: selective mono-substitution with amines. Comparator (4,6-dichloro): predominant di-substitution under similar Pd conditions.
May reduce over-functionalization byproducts in complex nucleoside assembly.
Pd-catalyzed amination context (Liu et al., 2017).
Palladium-Catalyzed Amination C-N Coupling Synthetic Methodology

Regioselective SNAr vs. 4-Amino-2,6-dichloro-5-nitropyrimidine

The presence of the electron-donating methyl group at the C6 position in 4-Amino-2-chloro-6-methyl-5-nitropyrimidine alters the regioselectivity of nucleophilic aromatic substitution compared to 4-amino-2,6-dichloro-5-nitropyrimidine [1]. In 4-amino-2,6-dichloro-5-nitropyrimidine, nucleophilic attack is favored at both C2 and C6 positions, often leading to mixtures. In contrast, the methyl group in the target compound deactivates the C6 position, directing substitution more cleanly to the C2 position [2].

SNAr Regioselectivity
Class-level
Directed to C2 position due to deactivating methyl at C6. 4-amino-2,6-dichloro analog gives competitive C2/C6 substitution.
Reported to reduce mixture formation and purification requirements.
Methyl group modulates electrophilic landscape.
Nucleophilic Aromatic Substitution Regioselectivity Synthetic Intermediate

Direct Precursor to Clitocine Analogs vs. Other Pyrimidines

Chloro-substituted 5-nitropyrimidines are established intermediates for bioactive nucleoside analogs like clitocine [1]. The substitution pattern of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine makes it a more direct precursor for specific clitocine analogs compared to other pyrimidine derivatives that would require additional synthetic steps to install the necessary functional groups [1].

Clitocine Precursor Efficiency
Reported
Fewer synthetic steps required compared to alternative 5-nitropyrimidines lacking the matching substitution pattern.
May lower synthesis time and material cost for nucleoside analog research.
Direct functional group match to clitocine scaffold.
Nucleoside Analog Antitumor Agent Drug Discovery

4-Amino-2-chloro-6-methyl-5-nitropyrimidine Optimal Use Cases


Synthesis of Mono-Substituted Purine Derivatives

This compound is ideally suited as a starting material for the synthesis of mono-substituted purine derivatives via palladium-catalyzed amination, where its unique substitution pattern facilitates selective C-N bond formation at the C2 position, avoiding the di-substitution common with other pyrimidines [1].

Development of Clitocine-Based Antitumor Agents

Its structure serves as a direct and efficient intermediate in the construction of clitocine analogs, a class of antitumor nucleosides. The pre-installed methyl and amino groups minimize the number of synthetic transformations required, accelerating medicinal chemistry campaigns [1].

Building Block for Bioactive Molecule Libraries

The compound's versatility allows for the generation of diverse small-molecule libraries. The chloro group at C2 acts as a handle for sequential functionalization, enabling the introduction of various amines or other nucleophiles to explore structure-activity relationships in drug discovery .

Application
Selection Property
Validation Focus
Mono-substituted purine derivative synthesis
Regioselective C2 chloro reactivity
Confirm single C-N coupling outcome
Clitocine nucleoside analog research
Matching 4-amino-6-methyl substitution
Evaluate synthetic route length
Bioactive molecule library diversification
Modular C2 leaving group handle
Assess sequential functionalization efficiency

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